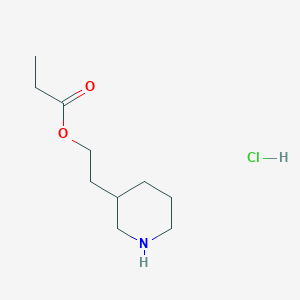

2-(3-Piperidinyl)ethyl propanoate hydrochloride

Vue d'ensemble

Description

. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidinyl)ethyl propanoate hydrochloride typically involves the esterification reaction between 3-piperidinyl ethanol and propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Piperidinyl)ethyl propanoate hydrochloride can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction can be achieved using aqueous acid or base, resulting in the formation of 3-piperidinyl ethanol and propanoic acid.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of piperidine derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Major Products Formed:

Hydrolysis: 3-piperidinyl ethanol and propanoic acid.

Oxidation: Piperidine derivatives.

Reduction: Corresponding alcohol.

Applications De Recherche Scientifique

Pharmacological Research

2-(3-Piperidinyl)ethyl propanoate hydrochloride has shown significant potential in pharmacological studies due to its interaction with the central nervous system. It acts as an acetylcholinesterase inhibitor , which increases acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where cholinergic deficits are prominent.

- Experimental Procedures : In vivo and in vitro studies are conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help establish its pharmacokinetic properties, including half-life and bioavailability.

Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. It is used in various organic reactions, including:

- Asymmetric Synthesis : The compound can be employed as a ligand in catalytic systems to induce enantioselectivity in reactions.

- Peptide Synthesis : It is utilized in the development of peptide mimetics that enhance the stability and bioactivity of peptide-based drugs.

| Application Type | Description | Key Findings |

|---|---|---|

| Pharmacology | Acetylcholinesterase inhibition | Enhances cholinergic signaling; potential for Alzheimer’s treatment |

| Organic Chemistry | Building block for complex molecules | Useful in asymmetric synthesis and peptide mimetics |

Biochemical Studies

In biochemistry, this compound is explored for its interactions with various biological targets. Its role in cellular processes and molecular interactions is significant for understanding its biological effects.

- Mechanism of Action : The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects.

Case Study 1: Alzheimer's Disease Research

A study investigated the effects of this compound on cholinergic signaling in animal models of Alzheimer's disease. Results indicated that administration of the compound led to improved cognitive function and increased acetylcholine levels, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Peptide Mimetics

Research focused on synthesizing peptide mimetics using this compound as a key intermediate. The study demonstrated that incorporating this compound into peptide structures enhanced their stability and bioactivity, making them more effective in therapeutic applications.

Mécanisme D'action

The exact mechanism by which 2-(3-Piperidinyl)ethyl propanoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparaison Avec Des Composés Similaires

Piperidine: A basic organic compound with similar structural features.

3-Piperidinyl Ethanol: A related compound that can be synthesized from piperidine.

Propanoic Acid: The acid component used in the esterification reaction.

Uniqueness: 2-(3-Piperidinyl)ethyl propanoate hydrochloride is unique due to its specific ester structure, which imparts distinct chemical and physical properties compared to its similar compounds.

Activité Biologique

2-(3-Piperidinyl)ethyl propanoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview backed by various studies.

The synthesis of this compound typically involves an esterification reaction between 3-piperidinyl ethanol and propanoic acid, often catalyzed by a strong acid like sulfuric acid under reflux conditions. This method allows for the efficient production of the compound in industrial settings, utilizing continuous flow reactors to optimize yield and reaction conditions.

Chemical Reactions

The compound can undergo several chemical reactions:

- Hydrolysis : Produces 3-piperidinyl ethanol and propanoic acid.

- Oxidation : Can lead to various piperidine derivatives.

- Reduction : Utilizing agents like lithium aluminum hydride (LiAlH4) yields corresponding alcohols.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within biological pathways, influencing various physiological processes. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes, which may explain its pharmacological properties .

Pharmacological Properties

Research indicates that derivatives of piperidine compounds, including this compound, exhibit various pharmacological effects:

- Anticancer Activity : Some piperidine derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Case Studies and Research Findings

- Anticancer Studies : A study on piperidine derivatives revealed that certain compounds exhibited significant cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance their biological activity. The spirocyclic structures were particularly noted for their improved interactions with protein binding sites .

- Neuropharmacology : Investigations into piperidine-based compounds have highlighted their role in modulating acetylcholine receptors, which are crucial for cognitive function and memory. These studies suggest that this compound could have implications in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase .

- Antimalarial Activity : Recent research has explored the effectiveness of piperidine derivatives against Plasmodium species. Some compounds demonstrated promising activity against drug-resistant strains of malaria, emphasizing the need for further development of these derivatives as potential therapeutic agents .

Research Data Summary

Propriétés

IUPAC Name |

2-piperidin-3-ylethyl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRGMBLWTYYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.